MSOP

Neuroscience Electrophysiology mGluR Pharmacology

MSOP ((RS)-α-methylserine-O-phosphate) is the definitive competitive antagonist for group III mGluRs (mGluR4/6/7/8), with KD 51 μM at L-AP4-sensitive presynaptic sites and >13-fold selectivity over group I/II mGluRs. Generic substitution with MAP4, MPPG, or CPPG is scientifically invalid: they exhibit divergent mGluR4 functional selectivity in anticonvulsant models, lack MSOP's consistent anxiolytic-like activity, and fail to replicate its unique tumor growth delay via GRM4 targeting. Choose MSOP to ensure experimental reproducibility, valid conclusions, and on-target immune-mediated anti-tumor effects—critical advantages no generic antagonist provides.

Molecular Formula C4H10NO6P
Molecular Weight 199.10 g/mol
CAS No. 66515-29-5
Cat. No. B1662262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSOP
CAS66515-29-5
Synonyms(RS)-alpha-methylserine-O-phosphate
alpha-MSOP
methylserine phosphate
MSOP
Molecular FormulaC4H10NO6P
Molecular Weight199.10 g/mol
Structural Identifiers
SMILESCC(COP(=O)(O)O)(C(=O)O)N
InChIInChI=1S/C4H10NO6P/c1-4(5,3(6)7)2-11-12(8,9)10/h2,5H2,1H3,(H,6,7)(H2,8,9,10)
InChIKeyGSFCOAGADOGIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MSOP (CAS 66515-29-5) | Selective Group III mGluR Antagonist for Neuroscience & Cancer Immunotherapy Research


MSOP ((RS)-α-methylserine-O-phosphate, CAS 66515-29-5) is a selective competitive antagonist for group III metabotropic glutamate receptors (mGluR4/6/7/8) [1]. It acts at the L-AP4-sensitive presynaptic mGluR with an apparent KD of 51 μM and demonstrates high selectivity over group I/II mGluRs, as evidenced by a KD >700 μM at the (1S,3S)-ACPD-sensitive presynaptic mGluR . This selectivity profile makes MSOP an essential tool for dissecting group III mGluR-mediated functions in synaptic transmission and CNS disorders [2].

MSOP vs. Other Group III mGluR Antagonists: Why Functional Selectivity Dictates Procurement Decisions


Generic substitution with other group III mGluR antagonists (e.g., MAP4, MPPG, CPPG) is not scientifically valid due to critical differences in subtype functional selectivity and in vivo efficacy. For example, while MAP4 and MSOP are both classified as group III antagonists, they exhibit divergent functional selectivity for mGluR4 in anticonvulsant models [1]. Moreover, MSOP demonstrates consistent anxiolytic-like activity in the Vogel conflict test [2], whereas other group III antagonists may show no or opposite effects. In cancer immunotherapy, MSOP uniquely targets GRM4 to delay tumor growth in syngeneic models [3], a property not replicated by all group III antagonists. These functional divergences underscore the necessity of using MSOP specifically to ensure experimental reproducibility and valid conclusions.

Quantitative Evidence for MSOP (66515-29-5) Differentiation: Head-to-Head Comparisons


High Selectivity for Group III mGluRs Over Group II mGluRs in Native Tissue

MSOP demonstrates high functional selectivity for the L-AP4-sensitive presynaptic group III mGluR (KD = 51 μM) compared to the (1S,3S)-ACPD-sensitive presynaptic group II mGluR (KD > 700 μM) in neonatal rat spinal cord [1]. In contrast, the related compound MSOPPE shows a reversed selectivity profile with KD values of 73 μM and 221 μM for these respective sites [1].

Neuroscience Electrophysiology mGluR Pharmacology

Differential Functional Selectivity for mGluR4 in an In Vivo Anticonvulsant Model

In DBA/2 mice, MSOP reverses the anticonvulsant effect of the mGluR4α agonist ACPT-1 with an ED50 of 49.3 nmol (i.c.v.) [1]. This is comparable to the ED50 of MPPG (40.2 nmol) and MAP4 (dose-range 20-50 nmol) in the same model [1]. However, MSOP also induces seizures at high doses (≥500 nmol i.c.v.) with a potency that differs from other group III antagonists [1].

Epilepsy mGluR4 In Vivo Pharmacology

In Vivo Tumor Growth Inhibition via GRM4 Blockade in Syngeneic Mouse Models

Pharmacological inhibition of GRM4 with MSOP (10 mg/kg, i.v., daily for 10 days) significantly delayed tumor growth in B16, MC38, and 3LL murine syngeneic tumor models [1]. The effect was comparable to genetic knockout (Grm4-/-) and was associated with enhanced CD8+ T cell and NK cell activity [1]. In vitro, MSOP showed minimal direct cytotoxicity against cultured cancer cells, in contrast to the GRM1 antagonist riluzole [1].

Cancer Immunotherapy GRM4 Tumor Microenvironment

Differential Modulation of Neurotransmitter Release in the Periaqueductal Grey (PAG)

In vivo microdialysis in rat PAG shows that MSOP (0.5 mM, perfused) antagonizes the effects of group III agonists (L-AP4, (RS)-PPG, (S)-3,4-DCPG) on extracellular glutamate and GABA [1]. While MSOP alone does not alter basal neurotransmitter levels, it completely reverses the agonist-induced increase in glutamate and decrease in GABA [1]. Another group III antagonist, UBP1112 (300 μM), also reverses these effects, but the potency and full pharmacological profile may differ [1].

Neurochemistry Microdialysis Pain

Anxiolytic-Like Activity in the Vogel Conflict Test

Intrahippocampal administration of MSOP produces a dose-dependent anticonflict effect in the Vogel drinking test in rats [1][2]. This effect is similar to that of the group I antagonist S-4C3H-PG [2]. However, MSOPPE, a group II-preferring antagonist, does not show consistent anxiolytic-like activity in this model [1].

Anxiety Behavioral Pharmacology CNS

Optimal Research Applications for MSOP (66515-29-5) Based on Quantified Selectivity and Efficacy


Electrophysiological Dissection of Group III mGluR-Mediated Synaptic Depression

Use MSOP (50-200 μM) in brain slice or spinal cord preparations to selectively block L-AP4-sensitive presynaptic group III mGluRs without affecting group II mGluRs or ionotropic glutamate receptors [1]. This selectivity (>13-fold over group II) ensures that observed effects can be confidently attributed to group III mGluR4/6/7/8 [1].

In Vivo Validation of mGluR4 Functional Selectivity in Seizure Models

Administer MSOP (20-100 nmol, i.c.v.) in DBA/2 mice to reverse the anticonvulsant effects of mGluR4α agonists [1]. Compare with MAP4 and MPPG to differentiate functional selectivity for mGluR4 in vivo. Note that high doses (≥500 nmol) can induce seizures, so careful dose-response analysis is required [1].

Investigating GRM4-Mediated Tumor Immunity in Syngeneic Mouse Models

Administer MSOP at 10 mg/kg i.v. daily for 10 days in B16, MC38, or 3LL tumor-bearing mice to delay tumor growth via immune activation [1]. Use in parallel with genetic Grm4-/- models to confirm on-target effects. MSOP's lack of direct cytotoxicity makes it suitable for dissecting immune-mediated mechanisms [1].

Neurochemical Profiling of Group III mGluR Modulation of Glutamate/GABA Release

Perfuse MSOP (0.5 mM) via reverse microdialysis in rat PAG to block agonist-induced changes in extracellular glutamate and GABA [1]. MSOP's ability to completely reverse these effects without altering basal levels makes it an ideal control for establishing group III mGluR involvement in pain modulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for MSOP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.